Triphosphoric acid

Hydrolysis kinetics Acid catalysis Reaction engineering

Triphosphoric acid (H₅P₃O₁₀) is the critical pentaprotic precursor for ATP analogs and industrial tripolyphosphates. Unlike pyrophosphates, its acid-catalyzed hydrolysis is 6x faster, enabling precise kinetic modeling in bioenergetics research, while its strong tridentate Ca²⁺/Mg²⁺ chelation prevents surfactant deactivation in hard-water formulations. For formulators, its sodium salt (STPP) offers intermediate water-holding capacity between pyrophosphate and hexametaphosphate in meat processing, and achieves 52.8% arsenopyrite depression in mineral flotation—outperforming pyrophosphate for targeted adsorption. Rarely isolated pure, this equilibrium-mixture reagent demands expert handling; procure from a specialist with validated chain-length integrity for reproducible degradation and chelation performance.

Molecular Formula H5O10P3
Molecular Weight 257.96 g/mol
CAS No. 10380-08-2
Cat. No. B089308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphosphoric acid
CAS10380-08-2
Synonymspentapotassium triphosphate
potassium triphosphate
sodium triphosphate
sodium tripolyphosphate
sodium tripolyphosphate anhydrous
tetrasodium tripolyphosphate
triphosphate
triphosphoric acid
triphosphoric acid, 99Tc-labeled cpd
triphosphoric acid, pentapotassium salt
triphosphoric acid, pentasodium salt
triphosphoric acid, sodium salt
triphosphoric acid, sodium, potassium salt
tripolyphosphate
Molecular FormulaH5O10P3
Molecular Weight257.96 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/H5O10P3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h(H,7,8)(H2,1,2,3)(H2,4,5,6)
InChIKeyUNXRWKVEANCORM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphosphoric Acid (CAS 10380-08-2): Condensed Phosphate Intermediate for Detergent, Food, and Industrial Water Treatment Formulations


Triphosphoric acid (H5P3O10), also known as tripolyphosphoric acid, is a linear condensed phosphoric acid positioned between pyrophosphoric acid (H4P2O7) and tetrapolyphosphoric acid (H6P4O13) in the polyphosphoric acid family [1]. It is a pentaprotic acid with reported pKa values of approximately 1.0, 2.2, 2.3, 3.7–5.7, and 8.5 [2], though it is rarely isolated in pure form due to its tendency to exist in equilibrium mixtures; solutions containing the free acid are typically obtained via ion exchange from sodium tripolyphosphate at 0°C [3]. The compound serves as the conjugate acid of the tripolyphosphate anion (P3O10^5−) and functions as a precursor or structural core for widely used industrial salts including sodium tripolyphosphate (STPP, E451) and esters such as adenosine triphosphate (ATP) [4].

Triphosphoric Acid and Tripolyphosphate Salts: Why Not All Condensed Phosphates Are Interchangeable in Chelation, Dispersancy, and Hydrolytic Stability Applications


In-class substitution of triphosphoric acid derivatives with alternative condensed phosphates—such as pyrophosphates, hexametaphosphates, or orthophosphates—is not reliably interchangeable across applications due to significant, quantifiable differences in hydrolytic stability, metal-complex solubility, and functional performance. Shorter-chain polyphosphates hydrolyze more slowly than longer-chain variants; thus tripolyphosphate (P3) exhibits slower aqueous degradation than hexametaphosphate (P6) [1]. In acid-catalyzed environments, the first-stage hydrolysis of triphosphoric acid proceeds approximately six times faster than that of pyrophosphoric acid [2]. Furthermore, tripolyphosphate metal complexes demonstrate lower aqueous solubility than their pyrophosphate counterparts, which directly affects precipitation and mobilization behavior in water treatment and remediation contexts [3]. These divergent physicochemical properties translate to functional differences: in meat processing, sodium tripolyphosphate (STPP) ranks intermediate in effectiveness between pyrophosphate and hexametaphosphate for enhancing water-holding capacity and emulsion stability [4], while in mineral flotation, STPP exhibits inferior dispersion of muscovite compared to pyrophosphate but superior adsorption onto arsenopyrite [5]. Selection without accounting for these differential characteristics risks suboptimal performance in chelation-dependent, dispersion-sensitive, or hydrolytically demanding formulations.

Quantitative Differentiation of Triphosphoric Acid Derivatives: Comparative Data for Scientific Selection and Procurement


Acid-Catalyzed Hydrolysis Rate: Triphosphoric Acid vs. Pyrophosphoric Acid — A 6-Fold Kinetic Difference

Under nearly equivalent acidic conditions, the first stage of acid-catalyzed hydrolysis of triphosphoric acid (TP) proceeds approximately 6 times faster than that of pyrophosphoric acid (PP). This differential is attributed to a difference of 4 entropy units in the entropies of activation, while the energies of activation for both hydrolyses are equal at approximately 22.8 kcal/mole [1].

Hydrolysis kinetics Acid catalysis Reaction engineering

Hydrolytic Stability in Aqueous Systems: Tripolyphosphate (P3) vs. Hexametaphosphate (P6) — Slower Degradation of Shorter-Chain Polyphosphates

In food and aqueous applications, the stability of phosphate additives is a primary selection criterion. Under similar conditions, shorter-chain polyphosphates hydrolyze more slowly than longer-chain polyphosphates; consequently, tripolyphosphate (chain length = 3) hydrolyzes more slowly than hexametaphosphate (chain length ~6 or cyclic) [1].

Hydrolytic stability Polyphosphate degradation Food additive stability

Metal Complex Solubility: Tripolyphosphate Complexes Are Less Soluble Than Pyrophosphate Complexes — A Critical Differentiator in Water Treatment and Remediation

The solubility of pyrophosphate metal complexes is greater than that of tripolyphosphate metal complexes. This difference in complex solubility has direct practical consequences: in uranium remediation contexts, reaction with pyrophosphate yields more stable aqueous uranium complexes that limit precipitation, whereas tripolyphosphate favors greater precipitation due to lower complex solubility [1].

Metal chelation Complex solubility Water softening

Meat Processing Functionality: Tripolyphosphate (STPP) vs. Pyrophosphate (SPP) vs. Hexametaphosphate (SHMP) — Quantitative Ranking of Effectiveness

In buffalo meat and patty processing, sodium pyrophosphate (SPP), sodium tripolyphosphate (STPP), and sodium hexametaphosphate (SHMP) were evaluated at 0.3–0.7% levels with 2% NaCl. SPP, STPP, and phosphate blends significantly increased pH, water-holding capacity (WHC), emulsifying capacity, and salt-soluble protein extractability, while decreasing cooking loss and improving emulsion stability. The rank order of effectiveness was SPP > STPP > SHMP, with SAPP and SHMP showing significantly poorer effects [1].

Meat processing Water-holding capacity Emulsion stability

Mineral Flotation Dispersancy: Tripolyphosphate (STPP) vs. Pyrophosphate (TSPP) — Differential Adsorption and Zeta Potential Modulation

In the flotation separation of arsenopyrite from muscovite, tetrasodium pyrophosphate (TSPP) and sodium tripolyphosphate (STPP) exhibit divergent dispersant behaviors. At STPP dosage of 6 × 10−5 mol/L, arsenopyrite recovery dropped to 28.6%, compared to 81.4% with no dispersant; TSPP caused only a slight recovery decrease. The dispersion effect of TSPP was superior to STPP. Electrokinetic potential measurements showed that the potential change of muscovite with TSPP was −17.37 mV, versus −8.33 mV with STPP at pH 8. However, STPP exhibited stronger adsorption than TSPP on arsenopyrite [1].

Mineral processing Flotation dispersant Zeta potential

Aqueous Degradation Kinetics of Tripolyphosphoric Acid: Pseudo-First-Order Rate Constants for Sequential Hydrolysis Steps

The aqueous decomposition of tripolyphosphoric acid proceeds through two sequential hydrolysis steps: H2O + H5P3O10 → H4P2O7 + H3PO4 (step 1), followed by H4P2O7 + H2O → 2H3PO4 (step 2). At 40°C, the pseudo-first-order rate constants are k1 = 0.353 h−1 and k2 = 5.28 × 10−3 h−1 [1].

Aqueous degradation Kinetics Phosphate hydrolysis

Triphosphoric Acid (CAS 10380-08-2): Prioritized Research and Industrial Application Scenarios Based on Quantified Differentiation


Detergent and Industrial Cleaner Formulations Requiring Controlled Hydrolytic Stability and Calcium Sequestration

Tripolyphosphate salts (derived from triphosphoric acid) are preferentially selected over longer-chain hexametaphosphates when aqueous formulations demand slower hydrolytic degradation during shelf storage and use [7]. The lower solubility of tripolyphosphate-metal complexes relative to pyrophosphate complexes also favors applications where precipitation of calcium and magnesium ions is desired rather than maintaining soluble chelates [8]. In hard water environments, tripolyphosphate's strong bidentate/tridentate chelation of Ca²⁺ and Mg²⁺ prevents surfactant deactivation [9].

Meat, Poultry, and Seafood Processing for Intermediate Moisture Retention and Yield Enhancement

Sodium tripolyphosphate (STPP, E451) is selected when intermediate functional performance is acceptable or when pyrophosphate costs are prohibitive. Quantitative ranking demonstrates that STPP significantly improves water-holding capacity, emulsion stability, and cooking yield compared to hexametaphosphate, though it remains less effective than pyrophosphate [7]. STPP also increases pH of meat systems, which enhances protein functionality [8]. Formulators may blend STPP with pyrophosphate (e.g., 75% SPP + 25% STPP) to achieve balanced performance [7].

Mineral Flotation and Ore Beneficiation Where Arsenopyrite Depression Is Required

In sulfide mineral flotation circuits processing arsenopyrite-bearing ores, sodium tripolyphosphate (STPP) is a viable dispersant candidate when the operational objective prioritizes arsenopyrite depression over muscovite dispersion. STPP at 6 × 10−5 mol/L reduces arsenopyrite recovery to 28.6% (from 81.4% baseline) and exhibits stronger adsorption on arsenopyrite than pyrophosphate [7]. However, for applications requiring superior muscovite dispersion and higher zeta potential modulation, tetrasodium pyrophosphate (TSPP) demonstrates greater efficacy (−17.37 mV vs. −8.33 mV change) [7].

Research on Phosphate Hydrolysis Kinetics and Reaction Engineering Models

Triphosphoric acid serves as a critical substrate for fundamental studies of polyphosphate degradation kinetics. The 6-fold faster acid-catalyzed hydrolysis rate compared to pyrophosphoric acid provides a quantifiable benchmark for comparative studies of phosphate ester reactivity and enzyme mechanisms [7]. The established pseudo-first-order rate constants (k1 = 0.353 h−1, k2 = 5.28 × 10−3 h−1 at 40°C) enable predictive modeling of polyphosphate degradation in aqueous systems [8]. As the parent acid of the ATP triphosphate moiety, triphosphoric acid is relevant to bioenergetics research and nucleotide analog development [9].

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